![molecular formula C15H22N6O2 B5628720 2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5628720.png)
2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including those structurally related to the compound , often involves regioselective synthesis strategies. For instance, reactions involving ethyl 3-[(E)-(dimethylamino)methylidene]pyruvate with hydrazine and (hetero)arylhydrazines can afford 1-substituted ethyl 1H-pyrazole-5-carboxylates, showcasing the regioselective synthesis approaches for pyrazole derivatives (Hanzlowsky et al., 2003).
Molecular Structure Analysis
Characterization and analysis of molecular structures often involve techniques such as NMR, IR, and X-ray diffraction. For instance, the molecular structures of similar compounds have been unambiguously established on the basis of NMR spectroscopy and confirmed by X-ray structure analysis (Chimichi et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving pyrazole derivatives can lead to various products depending on the reactants and conditions. For example, the reaction of ethyl 3-(dimethylamino)-2-(7,9-diphenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)acrylate under specific conditions illustrates the chemical versatility of pyrazole-based compounds (Gomha & Farghaly, 2011).
properties
IUPAC Name |
2-[4-(dimethylamino)-6-oxopyridazin-1-yl]-N-ethyl-N-(2-pyrazol-1-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-4-19(8-9-20-7-5-6-16-20)15(23)12-21-14(22)10-13(11-17-21)18(2)3/h5-7,10-11H,4,8-9,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIWOQLEMZCDLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN1C=CC=N1)C(=O)CN2C(=O)C=C(C=N2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide |
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